molecular formula C10H19NO3 B1316978 Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate CAS No. 1519793-38-4

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B1316978
CAS No.: 1519793-38-4
M. Wt: 201.26 g/mol
InChI Key: RLHMCXQTIPFLRQ-UHFFFAOYSA-N
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Scientific Research Applications

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity .

Chemistry

In chemistry, it serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis .

Biology

In biological research, it is used to study enzyme mechanisms and as a ligand in receptor binding studies .

Medicine

In medicine, it is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry

In the industrial sector, it is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate: (CAS: 664364-21-0)

    This compound: (CAS: 817554-87-3)

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with other molecules and its overall stability.

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHMCXQTIPFLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-04-3, 126874-66-6
Record name rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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